Ethyl 3-chloroisonicotinate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSAFDGQUZWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376265 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211678-96-5 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-chloroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 3-chloroisonicotinate in Medicinal Chemistry

This compound, registered under the CAS number 211678-96-5 , is a halogenated pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its strategic importance lies in the unique reactivity profile conferred by the chloro and ethyl isonicotinate functionalities, enabling its versatile use in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics. The presence of a chlorine atom on the pyridine ring, a common motif in many pharmaceuticals, makes this compound a valuable precursor for introducing this heterocycle into drug candidates.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and process development.

| Property | Value | Source |

| CAS Number | 211678-96-5 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [5] |

| Molecular Weight | 185.61 g/mol | [5] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Purity | ≥97.0% (by NMR) | [1] |

| Storage | Sealed in dry, room temperature | [6] |

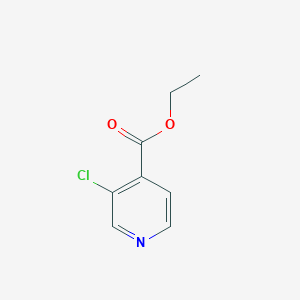

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl carboxylate group at the 4-position.

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the esterification of 3-chloroisonicotinic acid. A reliable and widely cited method involves the activation of the carboxylic acid with thionyl chloride, followed by reaction with ethanol.

Experimental Protocol: Esterification of 3-chloroisonicotinic acid

This protocol is based on established procedures for the synthesis of ethyl esters from their corresponding carboxylic acids.[5]

Materials:

-

3-chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Ethanol (absolute)

-

Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware for reflux, extraction, and concentration.

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 mL).

-

Heat the mixture to reflux and maintain for 2.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add toluene (10 mL) and concentrate the mixture again to azeotropically remove any remaining traces of thionyl chloride, yielding the crude 3-chloroisonicotinoyl chloride as an oil.

-

Esterification: In a separate flask, prepare a solution of ethanol (15 mL) and diisopropylethylamine (DIPEA).

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the crude 3-chloroisonicotinoyl chloride dropwise to the cold ethanol/DIPEA mixture with vigorous stirring.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature.

-

Work-up and Purification: The reaction mixture can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the three protons on the pyridine ring.

-

¹³C NMR: The spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a low field (typically 160-185 ppm), and the carbons attached to the nitrogen and chlorine atoms would also show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Other characteristic bands would include C-O stretching vibrations and absorptions related to the aromatic ring and the C-Cl bond.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the ester group deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), although the 3-position is generally less reactive than the 2- and 4-positions.

The chlorine atom at the 3-position can be displaced by strong nucleophiles under forcing conditions. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the elaboration of the pyridine core.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] Its utility stems from its ability to introduce a substituted pyridine moiety, a common feature in a wide range of drugs.[3][4] While specific examples of marketed drugs derived directly from this starting material are not extensively documented in readily available literature, its structural motif is present in numerous biologically active compounds.

Chlorinated heterocyclic compounds are known to play a significant role in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3][8][9] The introduction of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its metabolism, binding affinity, and overall efficacy.

The versatility of this compound allows for its incorporation into a variety of drug scaffolds. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The chloro group, as mentioned, can be functionalized through cross-coupling reactions to build more complex structures.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 211678-96-5) should be consulted before handling.[7][10] While a specific, detailed SDS is not universally available in public databases, information for similar compounds suggests that it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Based on data for structurally related compounds, potential hazards may include skin and eye irritation. In case of contact, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined synthesis, versatile reactivity, and the prevalence of the chlorinated pyridine motif in pharmaceuticals underscore its value in the discovery and development of new chemical entities. This guide provides a foundational understanding of its key technical aspects, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Pharma - Mallak Specialties Pvt Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound [P92121] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved January 12, 2026, from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound (C8H8ClNO2) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

-

Green Chemistry in the Synthesis of Pharmaceuticals - PubMed. (2022, February 9). Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemists synthesize an improved building block for medicines - ScienceDaily. (2024, July 3). Retrieved January 12, 2026, from [Link]

-

Ethyl Chloride - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethyl 3-chloropropionate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine - Baghdad Science Journal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved January 12, 2026, from [Link]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 211678-96-5|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 211678-96-5 Name: [xixisys.com]

- 10. fishersci.com [fishersci.com]

Ethyl 3-chloroisonicotinate: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, properties, and applications of a key building block in modern medicinal chemistry.

Introduction

Ethyl 3-chloroisonicotinate is a halogenated pyridine derivative that has emerged as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique electronic and steric properties, conferred by the presence of a chlorine atom and an ethyl ester group on the pyridine ring, make it a valuable scaffold for the construction of novel therapeutic agents. The strategic placement of the chloro substituent allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the modulation of physicochemical properties critical for drug efficacy.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It will delve into its fundamental physicochemical properties, detail its synthesis, explore its reactivity, and highlight its applications in medicinal chemistry, supported by practical insights and established protocols.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its utility in organic synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [2] |

| Monoisotopic Mass | 185.02435 Da | [1] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 211678-96-5 | [2][3] |

| SMILES | CCOC(=O)C1=C(C=NC=C1)Cl | [1] |

| InChIKey | VNSAFDGQUZWUFE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 3-chloroisonicotinic acid. This process is typically achieved by activating the carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride, which is then reacted with ethanol.

Experimental Protocol: Esterification of 3-chloroisonicotinic Acid

Causality behind Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is an excellent choice for converting the carboxylic acid to its more reactive acyl chloride derivative. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

-

Ethanol: As the desired ester is the ethyl ester, ethanol is used as the nucleophile. It is often used in excess to maximize the yield of the ester.

-

Diisopropylethylamine (DIPEA): The reaction of the acyl chloride with ethanol produces HCl as a byproduct. DIPEA, a non-nucleophilic base, is added to neutralize the in-situ generated acid, preventing potential side reactions and degradation of the product. The reaction is performed at 0°C to control the exothermicity of the acid-base neutralization and the esterification reaction.

Step-by-Step Methodology:

-

Acyl Chloride Formation: 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) is suspended in thionyl chloride (10 mL).[2]

-

The mixture is heated to reflux and maintained for 2.5 hours.[2]

-

After the reaction is complete, the solution is cooled to room temperature.

-

The excess thionyl chloride is removed under reduced pressure.

-

Toluene (10 mL) is added and subsequently removed under reduced pressure (azeotropic removal of residual thionyl chloride) to yield the crude 3-chloroisonicotinoyl chloride as an oil.[2]

-

Esterification: A separate flask containing ethanol (15 mL) and diisopropylethylamine (DIPEA) is cooled to 0°C in an ice bath.

-

The crude oily acyl chloride is added dropwise to the cooled ethanol/DIPEA mixture with stirring.[2]

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by washing of the organic layer, drying, and solvent evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and ester groups, and the susceptibility of the chloro substituent to nucleophilic aromatic substitution (SₙAr). This dual reactivity makes it a powerful building block in medicinal chemistry.

The chlorine atom is a versatile handle for introducing a wide array of functionalities. It can be displaced by various nucleophiles such as amines, thiols, and alkoxides, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The prevalence of chlorine-containing molecules in approved drugs underscores the importance of this halogen in modulating pharmacokinetic and pharmacodynamic properties.[4] The "magic chloro" effect in drug discovery highlights the profound impact of this atom on molecular properties and biological activity.

Signaling Pathway Modulation Example

A common strategy in drug discovery is the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. This compound can serve as a starting material for the synthesis of such scaffolds. For instance, the chloro group can be displaced by an amine from a pharmacologically relevant fragment, and the ester can be subsequently hydrolyzed or amidated to fine-tune the molecule's properties for optimal target engagement and cellular activity.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel molecular entities. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is essential for medicinal chemists aiming to leverage this scaffold in their drug discovery programs. The strategic incorporation of the chloro-substituent, in particular, offers a proven avenue for optimizing the biological and pharmacological profiles of drug candidates.

References

-

This compound (C8H8ClNO2) - PubChemLite. Available from: [Link]

-

This compound [P92121] - ChemUniverse. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 211678-96-5|this compound|BLD Pharm [bldpharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-chloroisonicotinate chemical properties

An In-Depth Technical Guide to Ethyl 3-chloroisonicotinate: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound, a halogenated pyridine derivative, serves as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing ester group, the pyridine nitrogen, and the chloro substituent, make it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this reagent is key to unlocking its full potential in creating next-generation pharmaceuticals.[1][2]

Physicochemical and Structural Properties

The foundational chemical and physical characteristics of this compound dictate its handling, reactivity, and analytical profile.

Molecular Structure and Identifiers

-

IUPAC Name: ethyl 3-chloropyridine-4-carboxylate[3]

-

Molecular Weight: 185.61 g/mol [4]

-

CAS Number: 211678-96-5[4]

-

Canonical SMILES: CCOC(=O)C1=C(C=NC=C1)Cl[3]

Physical Data Summary

The physical properties of this compound are summarized in the table below. These values are essential for planning reactions, purification procedures, and for ensuring safe laboratory handling.

| Property | Value | Source |

| Boiling Point | 250.2°C at 760 mmHg | [5] |

| Flash Point | 105.1 ± 21.8 °C | [5] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.525 | [5] |

| Vapor Pressure | 0.0219 mmHg at 25°C | [5] |

| Appearance | Colorless or pale yellow liquid | [7] |

| Solubility | Soluble in organic solvents such as alcohols and ethers | [7] |

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. The most common laboratory-scale preparation involves the esterification of 3-chloroisonicotinic acid.

Primary Synthetic Pathway: Esterification

The synthesis begins with the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 3-chloroisonicotinoyl chloride is then reacted with ethanol in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the final ester product. The base is crucial for scavenging the HCl generated during the esterification, driving the reaction to completion.[4]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Esterification of 3-chloroisonicotinic acid

This protocol is adapted from established procedures and provides a reliable method for laboratory synthesis.[4]

Materials:

-

3-chloroisonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (10 vol)

-

Toluene

-

Ethanol (EtOH) (15 vol)

-

Diisopropylethylamine (DIPEA)

-

Standard glassware for reflux and inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: Suspend 3-chloroisonicotinic acid (1.0 eq) in thionyl chloride (10 vol). Heat the mixture to reflux and maintain for 2.5 hours.

-

Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic acids to acid chlorides. The reflux condition ensures the reaction goes to completion.

-

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature. Concentrate the solution to dryness under reduced pressure. To ensure complete removal of residual thionyl chloride, azeotrope the resulting oil with toluene.[4]

-

Rationale: Excess thionyl chloride can interfere with the subsequent esterification step and must be thoroughly removed. Toluene forms a low-boiling azeotrope with SOCl₂, facilitating its removal.

-

-

Esterification: In a separate flask, prepare a mixture of ethanol (15 vol) and DIPEA, and cool it to 0°C in an ice bath.

-

Slowly add the crude acid chloride oil dropwise to the cooled ethanol/DIPEA mixture with vigorous stirring.[4]

-

Rationale: The reaction is exothermic; slow addition at 0°C controls the reaction rate and prevents side reactions. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct without competing with ethanol as a nucleophile.

-

-

Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The product can then be isolated using standard aqueous workup and purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

A comprehensive analytical profile is essential for structure verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ethyl Group (CH₂): A quartet (q) is expected around δ 4.2-4.4 ppm due to coupling with the adjacent methyl protons.

-

Ethyl Group (CH₃): A triplet (t) is expected around δ 1.2-1.4 ppm due to coupling with the methylene protons.

-

Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic doublet or singlet-like appearances depending on their coupling constants.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-170 ppm.

-

Pyridine Ring Carbons: Signals for the aromatic carbons will appear between δ 120-155 ppm. The carbon bearing the chlorine (C3) will be significantly influenced by the halogen's electronegativity.

-

Ethyl Group Carbons: The CH₂ carbon is expected around δ 60-65 ppm, and the CH₃ carbon around δ 14-16 ppm.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[12][13]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[14]

-

C-O Stretch (Ester): Bands will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1400-1610 cm⁻¹ range.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.[13]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, is characteristic of the carbon-chlorine bond.[15]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[16]

-

Key Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and the chlorine atom (-Cl).[17][18] Predicted collision cross-section data for various adducts can also aid in identification.[3]

| Spectroscopic Data | Expected Values/Characteristics |

| ¹H NMR | Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm); Aromatic protons (δ 7.5-9.0 ppm) |

| ¹³C NMR | C=O (~165 ppm); Aromatic C (~120-155 ppm); O-CH₂ (~62 ppm); CH₃ (~14 ppm) |

| IR (cm⁻¹) | ~1730 (C=O, strong); ~1600 (Aromatic C=C); ~1280 (C-O); ~750 (C-Cl)[14] |

| MS (m/z) | M⁺ and M+2 peaks in ~3:1 ratio; fragmentation by loss of -OEt, -COOEt, -Cl |

Chemical Reactivity and Applications in Drug Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the ester group, and the susceptibility of the C-Cl bond to substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing isonicotinate group and the ring nitrogen delocalize the negative charge of the intermediate Meisenheimer complex, stabilizing it and facilitating the reaction.[19] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at this position, a key strategy in building molecular diversity.[20][21]

Caption: Generalized mechanism for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for forming C-C and C-N bonds.[22]

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for creating biaryl or aryl-alkenyl structures.[23] The reaction couples the chloro-pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[24][25][26][27] This reaction is widely used to introduce diverse aryl or heteroaryl substituents at the 3-position.

Detailed Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the use of this compound as a coupling partner.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Rationale: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical for maintaining its catalytic activity.[23]

-

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin and eye irritation.[28][29] It may also cause respiratory irritation.[28]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[30]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5][30] Avoid contact with skin and eyes.[5][29]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][30] Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical and materials science is well-established. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. A thorough understanding of its handling, reactivity, and analytical characteristics, as detailed in this guide, empowers researchers to effectively leverage this compound in the discovery and development of novel, impactful molecules.

References

- 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - ChemicalBook.

- Ethyl 3-(chlorosulphonyl)isonicotinate - ChemBK.

- SUPPORTING INFORMATION - The Royal Society of Chemistry.

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate - J. Serb. Chem. Soc.

- This compound (C8H8ClNO2) - PubChemLite.

- 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore.

- NMR spectra of the chlorination products five. - Organic chemistry teaching.

- Buy 3-CHLOROISONICOTINIC ACID ETHYL ESTER Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH.

- SAFETY DATA SHEET - TCI Chemicals.

- Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum - ChemicalBook.

- ETHYL 2-CHLOROISONICOTINATE CAS#: 54453-93-9 - ChemicalBook.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- The Suzuki Reaction - Andrew G Myers Research Group.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.

- Suzuki cross-coupling reaction - YouTube.

- Ethyl isonicotinate (1570-45-2) 1H NMR spectrum - ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

- 9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts.

- aliphatic nucleophilic substitution - csbsju.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- CHE 255 Infrared Spectroscopy - Experimental Determination of Functional Groups.

- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed.

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][4]benzothia zepin-1-ones - PubMed. Available from:

- Table of Characteristic IR Absorptions.

- C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes.

- C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ETHYL 2-CHLOROISONICOTINATE CAS#: 54453-93-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 9. Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. shd-pub.org.rs [shd-pub.org.rs]

- 15. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 22. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. Suzuki Coupling [organic-chemistry.org]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. tcichemicals.com [tcichemicals.com]

- 30. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloroisonicotinate

Abstract

Ethyl 3-chloroisonicotinate is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its pyridine core, substituted with both a chlorine atom and an ethyl ester group, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.[1] This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the core reactions, provide detailed, field-proven experimental protocols, and present the data in a clear, accessible format.

Introduction: Strategic Importance of this compound

The strategic placement of the chloro and ester functionalities on the isonicotinic acid scaffold makes this compound a highly sought-after intermediate. The chlorine atom at the 3-position can be readily displaced or serve as a handle for cross-coupling reactions, while the ethyl ester at the 4-position provides a site for amide bond formation or reduction to a primary alcohol. This dual functionality is leveraged in the synthesis of a wide array of biologically active compounds, including potential anti-tuberculosis agents and herbicides.[1] Understanding the nuances of its synthesis is therefore critical for chemists aiming to incorporate this versatile scaffold into their research and development programs.

The Core Synthesis Pathway: A Two-Step Approach

The most reliable and commonly employed synthesis of this compound is a two-step process. This pathway begins with the synthesis of the key precursor, 3-chloroisonicotinic acid, via a Sandmeyer reaction, followed by its esterification to yield the final product. This approach ensures high yields and purity, making it suitable for both laboratory-scale and potential scale-up operations.

Caption: Overall two-step synthesis pathway for this compound.

Mechanistic Deep Dive and Causality

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring the reproducibility of the synthesis.

Step 1: The Sandmeyer Reaction for C-Cl Bond Formation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to substitute an amino group with a halide via a diazonium salt intermediate.[4][5] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

Diazotization: The process begins with the in situ formation of nitrous acid from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The aromatic primary amine of 3-aminoisonicotinic acid then attacks the nitrosonium ion (NO⁺) to form a diazonium salt.[6] This step is critically dependent on low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

Radical-Nucleophilic Substitution: The key to the Sandmeyer reaction is the use of a copper(I) salt, in this case, copper(I) chloride (CuCl).[7] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7][8] This transfer reduces the diazonium species, leading to the expulsion of highly stable nitrogen gas (N₂) and the formation of an aryl radical.[7][8] This highly reactive radical then abstracts a chlorine atom from a copper(II) chloride species (formed during the initial electron transfer), yielding the final 3-chloroisonicotinic acid product and regenerating the copper(I) catalyst.[8]

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Step 2: Esterification of 3-Chloroisonicotinic Acid

While the classic Fischer-Speier esterification—heating the carboxylic acid with excess alcohol and a strong acid catalyst—is a viable option, it is a reversible equilibrium-driven process.[9][10][11] For higher, more consistent yields, a more robust method involving conversion to a highly reactive acyl chloride intermediate is preferred.

This two-stage process begins with the treatment of 3-chloroisonicotinic acid with thionyl chloride (SOCl₂). Thionyl chloride converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

The resulting acyl chloride is then reacted with ethanol. The lone pair of electrons on the ethanol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion and deprotonation, often facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated HCl, yields the final product, this compound.[12] This method is generally irreversible and provides excellent yields.[12]

Validated Experimental Protocol

The following protocol is a self-validating system, adapted from established procedures, designed for high yield and purity.[12]

PART A: Synthesis of 3-Chloroisonicotinoyl chloride

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) to neutralize HCl and SO₂ gases.

-

Reagents: To the flask, add 3-chloroisonicotinic acid (1.0 eq).

-

Reaction: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (approx. 10 mL per gram of acid).

-

Heating: Heat the suspension to reflux (approximately 79 °C) and maintain for 2.5 hours. The reaction mixture should become a clear solution.

-

Work-up: Allow the solution to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add toluene (10 mL) and concentrate to dryness again (azeotropic removal). The resulting crude 3-chloroisonicotinoyl chloride, an oil, is used directly in the next step without further purification.

PART B: Synthesis of this compound

-

Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of absolute ethanol (approx. 15 mL per gram of starting acid) and diisopropylethylamine (DIPEA) (1.1 eq).

-

Cooling: Cool this solution to 0 °C using an ice bath.

-

Addition: Slowly add the crude 3-chloroisonicotinoyl chloride from Part A dropwise to the cooled ethanol/DIPEA mixture over 10-15 minutes, ensuring the internal temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

| Parameter | Value | Reference |

| Starting Material | 3-Chloroisonicotinic acid | [12] |

| Reagents (Stage 1) | Thionyl chloride | [12] |

| Reagents (Stage 2) | Ethanol, Diisopropylethylamine (DIPEA) | [12] |

| Reaction Time | 2.5 h (reflux), 18 h (stirring at RT) | [12] |

| Typical Yield | ~94% | [12] |

| Appearance | Orange Oil | [12] |

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The expected signals for this compound in CDCl₃ are:

-

δ 8.72 (s, 1H): Proton on the pyridine ring at position 2.

-

δ 8.59 (d, 1H): Proton on the pyridine ring at position 6.

-

δ 7.63 (d, 1H): Proton on the pyridine ring at position 5.

-

δ 4.44 (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ 1.42 (t, 3H): Methyl protons (-CH₃) of the ethyl group.[12]

Caption: Workflow for esterification using a thionyl chloride intermediate.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental reactions in organic chemistry. The two-step pathway, involving a Sandmeyer reaction followed by an acyl chloride-mediated esterification, provides a high-yielding and reliable route to this important chemical intermediate. By understanding the underlying mechanisms and adhering to validated protocols, researchers can confidently produce this versatile building block for application in the discovery and development of new chemical entities.

References

-

A study of the mechanism of the Sandmeyer reaction . The Royal Society. [Link]

-

esterification - alcohols and carboxylic acids . Chemguide. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

Sandmeyer Reaction Mechanism . BYJU'S. [Link]

-

Making Esters From Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Esterification Reaction between Alcohol and Carboxylic Acid . YouTube. [Link]

-

Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes . Vedantu. [Link]

-

Sandmeyer Reaction mechanism and Applications . Chemistry Notes. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

Any procedure for the esterification of isonicotinic acid? . ResearchGate. [Link]

- Process for producing chloronicotinic acid compounds.

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives . ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloroisonicotinate: Starting Materials and Strategic Selections

Executive Summary: Ethyl 3-chloroisonicotinate is a pivotal building block in the pharmaceutical and agrochemical industries. Its synthesis demands a careful selection of starting materials and reaction pathways to ensure high yield, purity, and cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a detailed focus on the causality behind experimental choices. We will explore syntheses originating from isonicotinic acid and its derivatives, offering step-by-step protocols, comparative analysis, and field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

This compound, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring an ester at the C4 position and a chlorine atom at the C3 position, makes it a versatile synthon for introducing the isonicotinate moiety in drug discovery and development. The precise and efficient synthesis of this compound is therefore of paramount importance.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnections are the ester linkage and the carbon-chlorine bond. This leads to two primary strategic considerations:

-

Strategy A: Chlorination of an isonicotinic acid derivative followed by esterification.

-

Strategy B: Esterification of an isonicotinic acid derivative followed by chlorination.

A third, less direct strategy involves building the pyridine ring from acyclic precursors, a method that offers flexibility but often at the cost of increased step count and lower overall yield for this specific target. This guide will focus on the more convergent and industrially relevant strategies starting from commercially available isonicotinic acid derivatives.

Figure 1. Retrosynthetic analysis highlighting the key precursors to this compound.

Synthesis from 3-Chloroisonicotinic Acid: A Direct and High-Yielding Route

One of the most direct and efficient methods for preparing this compound is through the esterification of 3-chloroisonicotinic acid. This approach benefits from the commercial availability of the starting material and the generally high yields of the esterification step.

The conversion of a carboxylic acid to an ester, in this case, 3-chloroisonicotinic acid to its ethyl ester, is a fundamental organic transformation. A common and effective method involves the activation of the carboxylic acid, followed by nucleophilic attack by ethanol.

A highly effective activating agent is thionyl chloride (SOCl₂). It reacts with the carboxylic acid to form an acyl chloride intermediate, which is significantly more electrophilic and readily reacts with ethanol. This two-step, one-pot procedure is often preferred for its high efficiency.[1]

Protocol: Esterification of 3-Chloroisonicotinic Acid [1]

-

Activation: A suspension of 3-chloroisonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 ml) is heated under reflux for 2.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Expert Insight: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion.

-

-

Work-up (Acyl Chloride): After cooling to room temperature, the solution is concentrated to dryness under reduced pressure. Toluene (10 ml) is added and subsequently removed by azeotropic distillation to ensure the complete removal of residual thionyl chloride. This yields the crude 3-chloroisonicotinoyl chloride as an oil.

-

Esterification: The resulting oil is added dropwise over 10 minutes to a cooled (0°C) solution of absolute ethanol (15 ml) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Causality: The base is crucial for scavenging the HCl generated during the esterification, preventing side reactions and promoting the reaction towards the product.

-

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for approximately 18 hours.

-

Isolation and Purification: The reaction mixture is concentrated in vacuo, diluted with water (20 ml), and extracted with ethyl acetate (30 ml). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. This method reports a high yield of 94%.[1]

Figure 2. Two-step synthesis from 3-chloroisonicotinic acid.

Synthesis from Isonicotinic Acid: A Cost-Effective but Multi-Step Alternative

In this pathway, isonicotinic acid is first converted to ethyl isonicotinate. This can be achieved through Fischer esterification, using an acid catalyst like sulfuric acid or by first converting the acid to its acyl chloride.[2][3] The subsequent step involves the selective chlorination of the pyridine ring at the 3-position. This can be a challenging transformation due to the deactivating effect of the ester group.

This route involves the initial chlorination of isonicotinic acid to yield 3-chloroisonicotinic acid, which is then esterified as described in Section 3.0. The direct chlorination of isonicotinic acid itself can be complex, often requiring harsh conditions and potentially leading to a mixture of chlorinated products.[4]

A common method for the preparation of ethyl isonicotinate involves the reaction of isonicotinic acid with thionyl chloride to form the acyl chloride, followed by the addition of ethanol.[2]

Protocol: Synthesis of Ethyl Isonicotinate Hydrochloride [2]

-

Acyl Chloride Formation: To a stirred suspension of isonicotinic acid (123 g) in toluene (750 ml), add thionyl chloride (131 g) followed by a catalytic amount of dimethylformamide (1 ml).

-

Reaction: Heat the mixture to 100°C for 90 minutes.

-

Esterification: Cool the mixture to 90°C and carefully add absolute ethanol (80 ml) dropwise.

-

Reaction Completion and Isolation: Bring the temperature back to 100°C for an additional 90 minutes. Cool the mixture in an ice bath to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with ether, and dry in a vacuum oven to yield ethyl isonicotinate hydrochloride.[2]

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, balancing cost, availability, number of steps, and overall yield.

| Starting Material | Synthetic Route | Key Advantages | Key Disadvantages |

| 3-Chloroisonicotinic Acid | Direct Esterification | High yield, fewer steps, straightforward purification.[1] | Higher cost and potentially limited availability of the starting material. |

| Isonicotinic Acid | Esterification then Chlorination | Low cost and high availability of the starting material.[5][6] | More steps, potentially lower overall yield, and challenging selective chlorination. |

| Isonicotinic Acid | Chlorination then Esterification | Utilizes an inexpensive starting material. | Direct chlorination can be low yielding and non-selective, requiring significant purification.[4] |

| Citrazinic Acid | Multi-step synthesis involving chlorination and dechlorination. | Utilizes a different, potentially cost-effective starting material.[7] | A longer synthetic route with multiple steps.[7] |

Conclusion and Recommendations

For laboratory-scale synthesis where yield and purity are paramount, the direct esterification of 3-chloroisonicotinic acid is the recommended route. The protocol involving thionyl chloride activation offers high yields and a relatively straightforward procedure.

For large-scale industrial production, where the cost of starting materials is a major driver, a thorough process optimization starting from isonicotinic acid would be warranted. While this route involves more steps, the significant cost savings of the starting material could offset the increased processing complexity. In such cases, the development of a robust and selective chlorination step for ethyl isonicotinate would be the key challenge to overcome.

Ultimately, the optimal choice of starting material and synthetic strategy will depend on the specific requirements of the project, balancing economic factors with the desired scale, purity, and timeline.

References

- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

-

PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.

- Google Patents. (n.d.). US4504665A - Process for producing chloronicotinic acid compounds.

-

ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

Sources

- 1. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 5. Isonicotinic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 3-Chloroisonicotinate: Synthesis, Characterization, and Applications

Abstract

Ethyl 3-chloroisonicotinate is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including a reactive chlorine atom and an ester functional group, make it a versatile building block for introducing the isonicotinate scaffold into complex molecules. This guide provides an in-depth analysis of this compound, covering its structural elucidation, physicochemical properties, validated synthesis and purification protocols, and key applications in medicinal chemistry. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently utilize this compound in their work. All methodologies are presented as self-validating systems, supported by spectroscopic data and authoritative references.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, chlorinated heterocyclic compounds are of paramount importance. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound (Figure 1) has emerged as a high-value starting material, providing a robust platform for generating libraries of compounds for high-throughput screening and lead optimization. Its pyridine core is a common motif in numerous approved drugs, and the strategic placement of the chloro and ethyl ester groups offers orthogonal reactivity for subsequent chemical modifications. This guide aims to be a definitive resource for professionals working with this key intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 211678-96-5 | [3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [5] |

| Molecular Weight | 185.61 g/mol | [3] |

| IUPAC Name | ethyl 3-chloropyridine-4-carboxylate | [5] |

| Appearance | Colorless to pale yellow liquid/oil | [6] |

| SMILES | CCOC(=O)C1=C(C=NC=C1)Cl | [4][5] |

| Storage | Sealed in dry, room temperature | [4] |

Structural Confirmation

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Caption: Figure 1. Structural Formula of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group. The triplet, corresponding to the methyl protons (-CH₃), would appear around δ 1.4 ppm, while the quartet for the methylene protons (-CH₂-) would be further downfield, around δ 4.4 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic protons on the pyridine ring would appear as distinct signals in the δ 7.5-8.8 ppm range.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester at approximately δ 164 ppm, the carbons of the pyridine ring between δ 120-155 ppm, the methylene carbon of the ethyl group around δ 62 ppm, and the methyl carbon around δ 14 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester.[7] Additional characteristic peaks will correspond to C-Cl, C-O, and C=N stretching vibrations.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 185 and a characteristic (M+2)⁺ peak at m/z 187 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5]

Synthesis and Purification

A reliable and scalable synthesis is critical for the practical application of any chemical intermediate. The most common laboratory method for preparing this compound is the esterification of 3-chloroisonicotinic acid. A particularly effective approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethanol.[3][8][9]

Rationale for Synthetic Strategy

Direct Fischer esterification of 3-chloroisonicotinic acid with ethanol under strong acid catalysis is a possible route.[10][11] However, the pyridine nitrogen can be protonated, potentially reducing the reactivity of the carboxylic acid and leading to side reactions or purification challenges.

The conversion to the acid chloride intermediate using a reagent like thionyl chloride (SOCl₂) is a more robust and high-yielding strategy.[3][8] Thionyl chloride reacts readily with the carboxylic acid to form the highly electrophilic isonicotinoyl chloride hydrochloride. This intermediate then reacts cleanly and efficiently with ethanol, often in the presence of a non-nucleophilic base to quench the generated HCl, driving the reaction to completion.[3]

Caption: Figure 2. Workflow for the Synthesis and Purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for reliability and scalability.[3]

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1.0 eq) in thionyl chloride (10 mL per gram of acid).

-

Heat the mixture to reflux and maintain for 2.5 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Causality Check: This step converts the less reactive carboxylic acid into a highly reactive acid chloride, ensuring a rapid and complete subsequent reaction with ethanol.

-

Add toluene (10 mL) and concentrate to dryness again. This azeotropic removal ensures all residual thionyl chloride is eliminated, which could otherwise interfere with the next step.

Step 2: Esterification

-

In a separate flask, prepare a mixture of absolute ethanol (15 mL per gram of starting acid) and diisopropylethylamine (DIPEA, 1.1 eq).

-

Cool this mixture to 0°C in an ice bath.

-

Slowly add the crude acid chloride oil from Step 1 to the cooled ethanol/DIPEA mixture dropwise with vigorous stirring.

-

Causality Check: The reaction is performed at 0°C to control the exotherm. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the esterification, preventing side reactions and driving the equilibrium towards the product.

Step 3: Work-up and Purification

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the chloro-substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the C-Cl bond towards attack by nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These powerful methods enable the formation of C-C and C-N bonds, allowing for the construction of complex bi-aryl structures or the introduction of diverse amine functionalities, respectively.

Caption: Figure 3. A representative Suzuki cross-coupling reaction pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Handling: this compound should be handled in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and contact with skin and eyes.[13][14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its well-defined physicochemical properties, reliable synthesis, and diverse reactivity profile make it an indispensable tool for creating novel molecular architectures. This guide has provided a comprehensive overview, grounded in established scientific principles and practices, to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSigma. (n.d.). 13958-90-2 Pyridinium, 1-phenyl-, chloride. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 3-(chlorosulphonyl)isonicotinate. Retrieved from [Link]

-

Quality Control Chemicals. (n.d.). 1-phenylpyridin-1-ium chloride. Retrieved from [Link]

-

Chemat. (n.d.). 1-phenylpyridin-1-ium chloride. Retrieved from [Link]

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

- Undheim, K., & Benneche, T. (1989). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Acta Chemica Scandinavica, 43, 676-679.

-

WordPress.com. (n.d.). IR | ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloropropionate. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

- Neises, B., & Steglich, W. (1984).

-

PubChem. (n.d.). Ethyl 3-chlorobenzoate. Retrieved from [Link]

- Grove, J. A. (2023). Spectroscopy Data for Undergraduate Teaching.

-

ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

- G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-162.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Fallan, C., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 63(21), 12345-12373.

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic applications of ethyl 2-chloromethylquinoline-3-carboxylates. Reagents and conditions. Retrieved from [Link]

- UkrOrgSyntez. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4485.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-CHLOROISONICOTINIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 211678-96-5|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. shd-pub.org.rs [shd-pub.org.rs]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-chloroisonicotinate in Organic Solvents

Introduction: The Strategic Importance of Ethyl 3-chloroisonicotinate in Synthesis and Drug Discovery

This compound (CAS No. 211678-96-5) is a halogenated pyridine derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive chlorine atom and an ester functional group on a pyridine scaffold, makes it a versatile intermediate for introducing the isonicotinate moiety into more complex molecules. Chlorine-containing heterocyclic compounds are prominent in pharmaceuticals, with over 250 FDA-approved drugs featuring a chloro-substituent, highlighting their role in modulating pharmacokinetic and pharmacodynamic properties.[2][3]

The solubility of a compound like this compound is a fundamental physicochemical property that dictates its utility and handling in a laboratory and industrial setting. For researchers in drug development, understanding solubility is paramount for several reasons:

-

Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification: Processes such as extraction, crystallization, and chromatography are entirely dependent on differential solubility. A synthesis procedure for this compound, for instance, uses ethyl acetate for extraction, indicating its solubility in this solvent.[4]

-

Formulation: For a compound to be advanced as a potential drug candidate, its solubility in various pharmaceutically acceptable solvents is a critical determinant of its potential delivery mechanisms and bioavailability.

-

Process Scalability: In scaling up a synthesis, predictable solubility is essential for designing efficient and reproducible processes, as outlined by international guidelines on drug substance development.[5]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Due to the limited availability of public, experimentally-derived quantitative data, this document focuses on its theoretical solubility based on molecular structure, presents a detailed protocol for its experimental determination, and discusses the key factors influencing this critical property.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments. While extensive experimental data for this compound is not widely published, its key physicochemical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-chloropyridine-4-carboxylate | [1] |

| CAS Number | 211678-96-5 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][6] |

| Molecular Weight | 185.61 g/mol | [1][6] |

| Physical Appearance | Reported as an orange oil | [4] |

| Predicted XlogP | 1.7 | [6] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Quantitative Solubility | Data not publicly available |